2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol
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Overview
Description
2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with an amino group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoisobutyric acid or its esters . This method typically requires the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the catalytic hydrogenation of precursor compounds in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound has a similar structure but lacks the cyclohexane ring, making it less hydrophobic.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis-: This compound has a similar cyclohexane ring structure but different functional groups.
Uniqueness
2-Amino-1-methyl-4-(propan-2-yl)cyclohexan-1-ol is unique due to its combination of an amino group, a methyl group, and an isopropyl group on a cyclohexane ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
6756-99-6 |
---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-amino-1-methyl-4-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-7(2)8-4-5-10(3,12)9(11)6-8/h7-9,12H,4-6,11H2,1-3H3 |
InChI Key |
FUYXPICMPASELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(C(C1)N)(C)O |
Origin of Product |
United States |
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